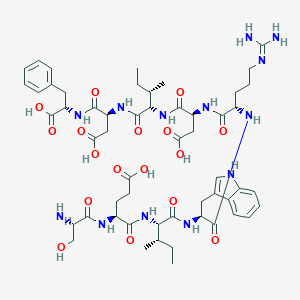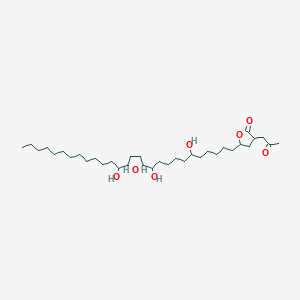
2,3,4-Trifluorobenzaldehyde
Overview
Description
It was initially described as a component of depot insulin and has since been recognized for its ability to bind glycosaminoglycans, particularly heparin, heparan sulfate, dermatan sulfate, and chondroitin sulfate . Surfen exhibits a broad range of biological activities, making it a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Surfen can be synthesized through a multi-step process involving the reaction of 4-amino-2-methylquinoline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with another equivalent of 4-amino-2-methylquinoline to yield the final product, N,N’-Bis(4-amino-2-methyl-6-quinolinyl)urea .
Industrial Production Methods: Industrial production of Surfen typically involves large-scale synthesis using the same chemical reactions as in the laboratory preparation. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Surfen undergoes various chemical reactions, including:
Oxidation: Surfen can be oxidized under specific conditions, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline rings, altering the compound’s biological activity.
Substitution: Surfen can participate in substitution reactions, where functional groups on the quinoline rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various quinoline derivatives with altered biological activities .
Scientific Research Applications
Surfen has a wide range of scientific research applications, including:
Biology: In biological research, Surfen is used to study cell adhesion, proliferation, and differentiation.
Industry: Surfen is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Surfen exerts its effects by binding to glycosaminoglycans, particularly heparan sulfate. This binding neutralizes the ability of heparan sulfate to interact with various proteins, including growth factors, cytokines, and enzymes. By blocking these interactions, Surfen can inhibit cell signaling pathways that depend on heparan sulfate, such as fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor 165 (VEGF165) signaling . This mechanism of action makes Surfen a valuable tool in studying and potentially treating diseases involving glycosaminoglycan-protein interactions .
Comparison with Similar Compounds
Heparin: A naturally occurring glycosaminoglycan with anticoagulant properties.
Dermatan Sulfate: Another glycosaminoglycan involved in cell adhesion and proliferation.
Chondroitin Sulfate: A glycosaminoglycan found in cartilage and other connective tissues.
Comparison: Surfen is unique in its ability to bind multiple glycosaminoglycans with high affinity, including heparin, heparan sulfate, dermatan sulfate, and chondroitin sulfate. This broad specificity distinguishes Surfen from other compounds that typically target a single glycosaminoglycan . Additionally, Surfen’s ability to inhibit glycan-growth factor interactions and maintain stem cells in a pluripotent state further highlights its uniqueness and versatility in scientific research .
Properties
IUPAC Name |
2,3,4-trifluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEDGFZRPSAHLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333930 | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161793-17-5 | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161793-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-Trifluorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B65206.png)








![1-[(3R,5S)-3,5-Dimethylpiperazin-1-YL]ethanone](/img/structure/B65237.png)

![Methyl 2-[(7-methylthieno[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B65241.png)


